molecular formula C14H22O6 B1614454 ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid CAS No. 65859-05-4

ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid

Cat. No.: B1614454
CAS No.: 65859-05-4
M. Wt: 286.32 g/mol
InChI Key: MPHFDCDTCANOBE-UHFFFAOYSA-N
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Description

ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid is a synthetic polymer known for its versatile applications in various industries. This compound is a copolymer formed by the polymerization of 2-propenoic acid, 2-methyl- (commonly known as methacrylic acid), ethyl 2-methyl-2-propenoate (ethyl methacrylate), and methyl 2-propenoate (methyl acrylate). The resulting polymer exhibits unique properties such as high transparency, excellent weather resistance, and good mechanical strength, making it suitable for a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid typically involves free radical polymerization. This process can be initiated using various initiators such as azo compounds or peroxides. The polymerization reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius. The choice of initiator and reaction conditions can significantly influence the molecular weight and properties of the resulting polymer .

Industrial Production Methods

In industrial settings, the production of this polymer is often carried out in large-scale reactors where the monomers are mixed with the initiator and subjected to controlled temperature and pressure conditions. The polymerization process can be conducted in bulk, solution, or emulsion systems, depending on the desired properties of the final product. Emulsion polymerization is particularly favored for producing polymers with high molecular weight and uniform particle size .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid involves the interaction of its functional groups with various molecular targets. The polymer’s ester groups can undergo hydrolysis, leading to the release of carboxylic acids and alcohols. This hydrolysis can be catalyzed by enzymes or acidic/basic conditions. The polymer’s mechanical properties are attributed to the strong intermolecular forces between the polymer chains, which provide rigidity and strength .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid is unique due to its combination of monomers, which imparts a balance of rigidity, flexibility, and chemical resistance. This makes it suitable for applications requiring a combination of these properties, such as in coatings and adhesives .

Properties

CAS No.

65859-05-4

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid

InChI

InChI=1S/C6H10O2.2C4H6O2/c1-4-8-6(7)5(2)3;1-3-4(5)6-2;1-3(2)4(5)6/h2,4H2,1,3H3;3H,1H2,2H3;1H2,2H3,(H,5,6)

InChI Key

MPHFDCDTCANOBE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C)C.CC(=C)C(=O)O.COC(=O)C=C

Canonical SMILES

CCOC(=O)C(=C)C.CC(=C)C(=O)O.COC(=O)C=C

Origin of Product

United States

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